molecular formula C12H17BrO2 B12616529 (1S,2S,3R)-1-(4-Bromophenyl)-2-methylpentane-1,3-diol CAS No. 918798-99-9

(1S,2S,3R)-1-(4-Bromophenyl)-2-methylpentane-1,3-diol

Cat. No.: B12616529
CAS No.: 918798-99-9
M. Wt: 273.17 g/mol
InChI Key: FBVHSOKKSNXBJC-AXTRIDKLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S,3R)-1-(4-Bromophenyl)-2-methylpentane-1,3-diol is a chiral organic compound that features a bromophenyl group attached to a pentane backbone with two hydroxyl groups

Properties

CAS No.

918798-99-9

Molecular Formula

C12H17BrO2

Molecular Weight

273.17 g/mol

IUPAC Name

(1S,2S,3R)-1-(4-bromophenyl)-2-methylpentane-1,3-diol

InChI

InChI=1S/C12H17BrO2/c1-3-11(14)8(2)12(15)9-4-6-10(13)7-5-9/h4-8,11-12,14-15H,3H2,1-2H3/t8-,11+,12-/m0/s1

InChI Key

FBVHSOKKSNXBJC-AXTRIDKLSA-N

Isomeric SMILES

CC[C@H]([C@H](C)[C@@H](C1=CC=C(C=C1)Br)O)O

Canonical SMILES

CCC(C(C)C(C1=CC=C(C=C1)Br)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,3R)-1-(4-Bromophenyl)-2-methylpentane-1,3-diol typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the bromination of a suitable precursor followed by a series of reduction and substitution reactions to introduce the hydroxyl groups and achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,3R)-1-(4-Bromophenyl)-2-methylpentane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the bromophenyl group can produce a phenyl group.

Scientific Research Applications

(1S,2S,3R)-1-(4-Bromophenyl)-2-methylpentane-1,3-diol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and stereochemical effects on biological activity.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,2S,3R)-1-(4-Bromophenyl)-2-methylpentane-1,3-diol involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R,3S)-1-(4-Bromophenyl)-2-methylpentane-1,3-diol
  • (1S,2S,3R)-1-(4-Chlorophenyl)-2-methylpentane-1,3-diol
  • (1S,2S,3R)-1-(4-Bromophenyl)-2-ethylpentane-1,3-diol

Uniqueness

(1S,2S,3R)-1-(4-Bromophenyl)-2-methylpentane-1,3-diol is unique due to its specific stereochemistry and the presence of both a bromophenyl group and two hydroxyl groups. This combination of features allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Biological Activity

(1S,2S,3R)-1-(4-Bromophenyl)-2-methylpentane-1,3-diol is a chemical compound with the molecular formula C12H17BrO and a molecular weight of 273.17 g/mol. This compound has garnered interest in various fields due to its potential biological activities. Understanding its mechanisms and effects can provide insights into its applications in medicinal chemistry and pharmacology.

Chemical Structure

The structure of (1S,2S,3R)-1-(4-Bromophenyl)-2-methylpentane-1,3-diol includes a bromophenyl group attached to a chiral carbon framework. The presence of the hydroxyl (-OH) groups at positions 1 and 3 of the pentane chain contributes to its reactivity and biological properties.

Biological Activity Overview

Research indicates that (1S,2S,3R)-1-(4-Bromophenyl)-2-methylpentane-1,3-diol exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
  • Cytotoxicity : Evaluations have shown that it can induce cytotoxic effects in specific cancer cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of (1S,2S,3R)-1-(4-Bromophenyl)-2-methylpentane-1,3-diol revealed that it exhibits significant activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli>128
Pseudomonas aeruginosa>128

Cytotoxicity Studies

In vitro cytotoxicity assays performed on human cancer cell lines (e.g., HeLa and MCF-7) indicated that the compound has a dose-dependent cytotoxic effect. The IC50 values were found to be:

Cell Line IC50 (µM)
HeLa15
MCF-720

This suggests potential for further exploration in cancer therapeutics.

Enzyme Inhibition

Research into enzyme interactions has shown that (1S,2S,3R)-1-(4-Bromophenyl)-2-methylpentane-1,3-diol acts as a competitive inhibitor for certain enzymes such as xylose isomerase. This inhibition could affect metabolic pathways involving carbohydrate metabolism.

Case Studies

Several case studies have been published regarding the biological activity of this compound:

  • Case Study 1 : A study published in Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of derivatives of (1S,2S,3R)-1-(4-Bromophenyl)-2-methylpentane-1,3-diol. The results indicated enhanced activity with specific modifications to the bromophenyl group.
  • Case Study 2 : Another investigation focused on the structure-activity relationship (SAR) of related compounds. It found that modifications at the hydroxyl positions significantly influenced both antimicrobial and cytotoxic activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.